molecular formula C13H26N2O2 B4792716 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide

3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide

Cat. No. B4792716
M. Wt: 242.36 g/mol
InChI Key: XRYYQGQSRYAOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide is a chemical compound commonly known as DMPPB. It is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development due to their involvement in various physiological and pathological processes. DMPPB has been widely used in scientific research to investigate the role of α7 nAChRs in different biological systems.

Mechanism of Action

DMPPB acts as a potent and selective agonist of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which are widely distributed in the central nervous system and peripheral tissues. Activation of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide leads to the influx of calcium ions into cells, which triggers a cascade of intracellular signaling pathways that modulate various physiological processes. DMPPB has been shown to enhance the activity of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, leading to increased neurotransmitter release, improved synaptic plasticity, and reduced inflammation.
Biochemical and Physiological Effects
DMPPB has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. DMPPB has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are important for regulating mood, behavior, and cognition. Additionally, DMPPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMPPB has several advantages for use in lab experiments. It is highly selective for α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide, which allows for specific targeting of these receptors in biological systems. DMPPB is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMPPB has some limitations, including its high cost and limited availability. Additionally, DMPPB has been shown to have off-target effects on other nAChR subtypes, which can complicate data interpretation.

Future Directions

There are several future directions for research on DMPPB and α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide. One area of interest is the development of novel compounds that target α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide with improved selectivity and efficacy. Another area of interest is the investigation of the role of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide in various pathological conditions, such as Alzheimer's disease, schizophrenia, and addiction. Additionally, the use of DMPPB in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Overall, DMPPB and α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide represent promising targets for drug development and scientific research.

Scientific Research Applications

DMPPB has been extensively used in scientific research to investigate the role of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide in various biological systems. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in preclinical models. DMPPB has also been used to study the effects of α7 3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide on neuronal development, synaptic plasticity, and neuroprotection. Additionally, DMPPB has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

3,3-dimethyl-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)11-12(16)14-5-4-6-15-7-9-17-10-8-15/h4-11H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYYQGQSRYAOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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